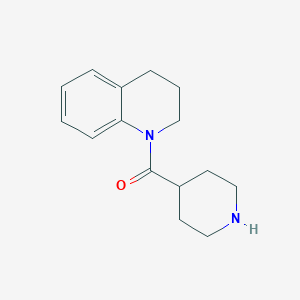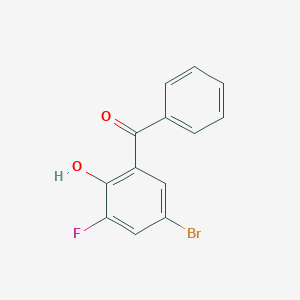
n1-Cyclopropyl-n3-methyl-n3-propylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n1-Cyclopropyl-n3-methyl-n3-propylpropane-1,3-diamine: is an organic compound with the molecular formula C10H22N2 It is a diamine, meaning it contains two amine groups, which are functional groups derived from ammonia by replacement of one or more hydrogen atoms by organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n1-Cyclopropyl-n3-methyl-n3-propylpropane-1,3-diamine typically involves the reaction of cyclopropylamine with methylpropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the preparation of cyclopropylamine and methylpropylamine from their respective precursors. These intermediates are then reacted under optimized conditions to yield this compound. The process may include purification steps such as distillation or crystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: n1-Cyclopropyl-n3-methyl-n3-propylpropane-1,3-diamine can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding amine oxides or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary or tertiary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products:
Oxidation: Amine oxides, nitroso compounds.
Reduction: Secondary or tertiary amines.
Substitution: N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: n1-Cyclopropyl-n3-methyl-n3-propylpropane-1,3-diamine is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or as a precursor in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its unique structure may impart specific biological activities, making it a candidate for drug discovery.
Industry: In industrial applications, this compound can be used as an intermediate in the production of polymers, resins, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of n1-Cyclopropyl-n3-methyl-n3-propylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its action depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
- n1-Cyclopropyl-n3-methyl-n3-propylpropane-1,3-diamine
- n1-Cyclopropyl-n3-methyl-n3-ethylpropane-1,3-diamine
- n1-Cyclopropyl-n3-methyl-n3-butylpropane-1,3-diamine
Comparison: this compound is unique due to its specific combination of cyclopropyl, methyl, and propyl groups. This structural arrangement may confer distinct chemical and biological properties compared to its analogs. For example, the presence of the cyclopropyl group can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
Eigenschaften
Molekularformel |
C10H22N2 |
|---|---|
Molekulargewicht |
170.30 g/mol |
IUPAC-Name |
N-cyclopropyl-N'-methyl-N'-propylpropane-1,3-diamine |
InChI |
InChI=1S/C10H22N2/c1-3-8-12(2)9-4-7-11-10-5-6-10/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
ULQUEWVLOWRTJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C)CCCNC1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


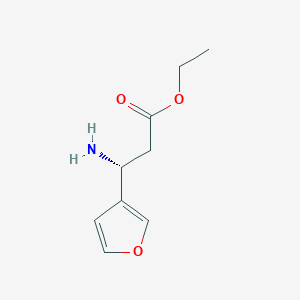
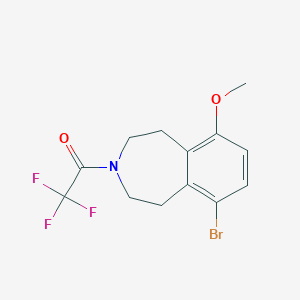

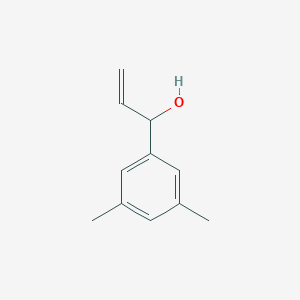
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoicacid](/img/structure/B15325605.png)
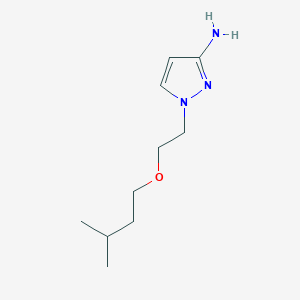
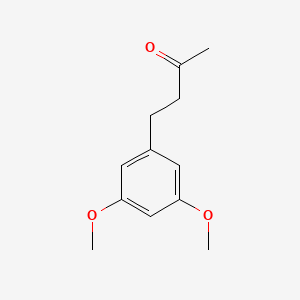
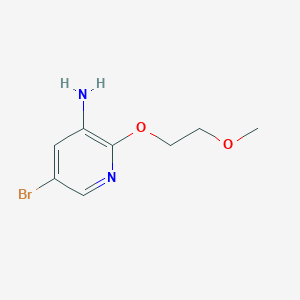
![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanoic acid](/img/structure/B15325620.png)
![2-[5-Chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B15325622.png)

